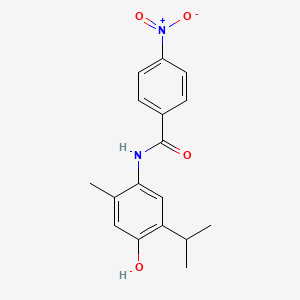![molecular formula C19H25N3O3 B4021621 N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4021621.png)
N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, also known as CHAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHAA is a cyclic amide that contains a pyrrolidine ring and a phenyl ring, which are connected by an amide linkage. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammation research has shown that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide can inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in laboratory experiments. One advantage is that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have low toxicity and high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. Another advantage is that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for inflammation and neurodegenerative diseases. However, a limitation of using N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide research, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its potential therapeutic applications. One future direction is to explore the use of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in combination with other therapeutic agents to enhance its efficacy. Another future direction is to investigate the potential of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide as a diagnostic tool for cancer and neurodegenerative diseases. Overall, the potential therapeutic applications of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide make it an important area of scientific research.
Applications De Recherche Scientifique
N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. Inflammation research has shown that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(23)20-15-8-10-16(11-9-15)22-18(24)12-17(19(22)25)21-14-6-4-2-3-5-7-14/h8-11,14,17,21H,2-7,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCTVOXQGPBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7174243 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4021539.png)
![N-(4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4021552.png)
![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021557.png)



![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)
![3-(2-cyclopentylethyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021599.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4021604.png)

![5-[4-(cyclohexylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4021622.png)
![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)
![4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B4021631.png)
